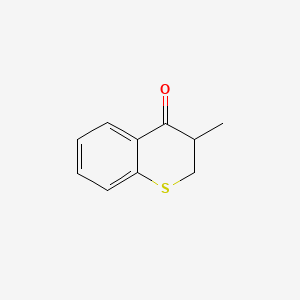

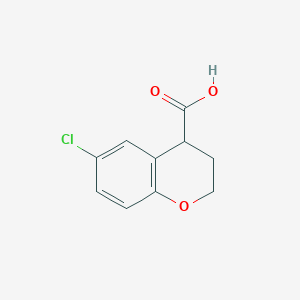

Thiochroman-4-one, 3-methyl-

Overview

Description

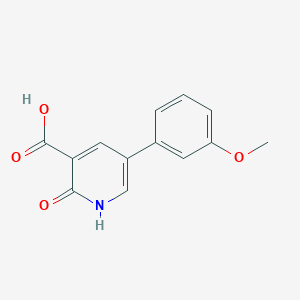

Thiochroman-4-one, also known as 4H-1-Benzothiopyran-4-one, is a heterocyclic compound . It is a sulfur-containing compound that is structurally related to chromones (benzopyrans), which are widely known as privileged scaffolds in medicinal chemistry . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Thiochroman-4-one has been used as the starting reactant for the synthesis of a series of pyrazoles and isoxazoles . The dehydrogenation reactions were explored using different methods, following similar reports of treatment with DDQ, PCl5, or a mixture of Iodine/DMSO with moderate yields .

Molecular Structure Analysis

The Thiochroman-4-one, 3-methyl- molecule contains a total of 23 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s) .

Chemical Reactions Analysis

Thiochromones are thio analogs of chromones, in which the O-1 atom is replaced with a sulfur atom. This replacement considerably decreases the reactivity of the thiopyrone moiety . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .

Physical And Chemical Properties Analysis

Thiochroman-4-one is an orange low melting solid . It has a melting point of 28-30 °C (lit.), a boiling point of 154 °C/12 mmHg (lit.), and a refractive index n20/D 1.6395 (lit.) .

Scientific Research Applications

Leishmanicidal Agents

Thiochroman-4-one derivatives have been evaluated as potential leishmanicidal agents . Compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity, with EC 50 values lower than 10 μM and an index of selectivity over 100 for compounds . When the double bond or the sulfone moiety was removed, the activity decreased .

Synthesis of Pyrazoles and Isoxazoles

Thiochroman-4-one has been used as the starting reactant for the synthesis of a series of pyrazoles and isoxazoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.

Antimicrobial Activity

Thiochromanones, the thio-analogs of chromanones, have been reported to exert antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anticancer Activity

Thiochromanones have also been associated with anticancer properties . This opens up possibilities for their use in cancer treatment research.

Human Steroid Sulfatase Inhibition

Thiochromanones have been reported to inhibit human steroid sulfatase . This enzyme plays a crucial role in the biosynthesis of steroids, making this property potentially useful in the treatment of hormone-dependent diseases.

α-Adrenergic Antagonist

Thiochromanones have been reported to act as α-adrenergic antagonists . This property could be beneficial in the treatment of conditions like hypertension and benign prostatic hyperplasia.

Antiviral Activity

Thiochromanones have been reported to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Insecticidal Activities

Thiochromanones have been reported to have insecticidal activities . This suggests potential applications in pest control.

Mechanism of Action

Target of Action

Thiochroman-4-one, 3-methyl- is a derivative of thiochroman-4-one, a heterobicyclic compound that has been found to exhibit significant biological activities Thiochroman-4-one derivatives have been reported to exhibit antitumor activities against human cancer cell lines including a549 (human alveolar adenocarcinoma cell) and h460 (human lung cancer) .

Mode of Action

It is known that thiochroman-4-one derivatives interact with their targets, leading to significant antitumor activities . The interaction of these compounds with their targets results in changes that inhibit the growth of the cancer cells .

Biochemical Pathways

Thiochroman-4-one derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiochroman-4-one derivatives have been reported to exhibit significant antitumor activities against human cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth of these cells.

Safety and Hazards

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Thiochromones bearing a vinyl sulfone moiety have shown high antileishmanial activity and low cytotoxicity, indicating potential future directions for research .

properties

IUPAC Name |

3-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJJYQRFPYKZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiochroman-4-one, 3-methyl- | |

CAS RN |

771-17-5 | |

| Record name | 2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/structure/B3386851.png)

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3386863.png)

![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)